![molecular formula C50H34N2O2 B2376429 2,6-双[4-(二苯氨基)苯基]-9,10-蒽醌 CAS No. 1640978-33-1](/img/structure/B2376429.png)

2,6-双[4-(二苯氨基)苯基]-9,10-蒽醌

货号 B2376429

CAS 编号:

1640978-33-1

分子量: 694.834

InChI 键: NFOXDINRRDSYIP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

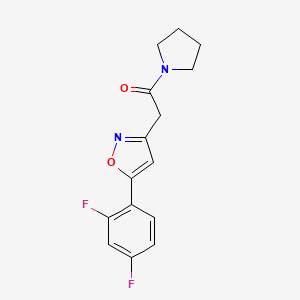

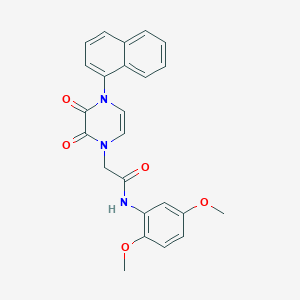

2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone (BDAPA) is a compound with a D-π-A-π-D-type chromophore structure. It has two electron-rich triphenylamine units attached to an electron-deficient anthraquinone center at the 2,6-positions . It has been used as an efficient red TADF emitter .

Synthesis Analysis

BDAPA was synthesized through a Suzuki coupling reaction . A novel anthraquinone-containing poly(triphenylamine) polymer (PBDAPA) was then prepared by simple oxidative polymerization .Molecular Structure Analysis

The molecular structure of BDAPA is characterized by two electron-rich triphenylamine units attached to an electron-deficient anthraquinone center at the 2,6-positions .Chemical Reactions Analysis

As a cathode material, PBDAPA demonstrated two obvious discharge plateaus, corresponding to the double charge-discharge characteristics from p-type triphenylamine and n-type anthraquinone segments in the polymer .Physical And Chemical Properties Analysis

The compound has a molecular weight of 694.8 g/mol . The novel functional polymer PBDAPA presented a unique urchin-like morphology with an improved specific surface area of approximately 129.6 m^2 g^−1 and a small average mesopore diameter of 1.78 nm .科学研究应用

- Application : 9,10-Anthracenedione derivatives have shown promise as photosensitizers in PDT. Their ability to generate reactive oxygen species upon light exposure makes them valuable candidates for targeted cancer therapy .

- Application : 9,10-Anthracenedione derivatives exhibit excellent charge transport properties and can be used as electron-transport materials in organic electronic devices. Their π-conjugated structure allows efficient charge transfer and emission in OLEDs .

- Application : Some derivatives of 9,10-Anthracenedione have demonstrated antiviral activity against certain viruses. Researchers are exploring their potential as novel antiviral agents .

- Application : 9,10-Anthracenedione derivatives can serve as efficient dye sensitizers in DSSCs. Their absorption properties and electron injection capabilities contribute to improved solar cell performance .

- Application : Modified 9,10-Anthracenedione derivatives have been explored as fluorescent probes for detecting metal ions, pH changes, and other environmental factors. Their sensitivity and selectivity make them valuable in sensor development .

- Application : 9,10-Anthracenedione derivatives can serve as light-harvesting materials due to their absorption properties. Researchers investigate their use in energy conversion and storage systems .

- Application : Some derivatives of 9,10-Anthracenedione exhibit fluorescence properties, making them useful for staining cells, tissues, or organelles in biological imaging studies .

Photodynamic Therapy (PDT)

Organic Electronics and Optoelectronics

Antiviral Agents

Dye Sensitizers for Solar Cells

Chemical Sensors

Materials for Organic Light Harvesting

Biological Staining and Imaging

Photocatalysis

未来方向

属性

IUPAC Name |

2,6-bis[4-(N-phenylanilino)phenyl]anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H34N2O2/c53-49-46-32-26-38(36-23-29-44(30-24-36)52(41-17-9-3-10-18-41)42-19-11-4-12-20-42)34-48(46)50(54)45-31-25-37(33-47(45)49)35-21-27-43(28-22-35)51(39-13-5-1-6-14-39)40-15-7-2-8-16-40/h1-34H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOXDINRRDSYIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C(=O)C6=C(C5=O)C=CC(=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H34N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2376348.png)

![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2376349.png)

![6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2376356.png)

![1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride](/img/structure/B2376358.png)

amine](/img/structure/B2376366.png)

![methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2376369.png)